Product packaging for 4,8-Dinitropyrido[1,2-a]benzimidazole(Cat. No.:)

4,8-Dinitropyrido[1,2-a]benzimidazole

Cat. No.: B230411
M. Wt: 258.19 g/mol
InChI Key: RNTIXJGWYCOHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dinitropyrido[1,2-a]benzimidazole is a high-value nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the privileged benzimidazole scaffold, which is known for its wide range of biological activities and its similarity to naturally occurring purines, allowing it to interact with various enzymatic targets and biopolymers like DNA . The pyrido[1,2-a]benzimidazole ring system, to which this compound belongs, has demonstrated promising and potent antibacterial activity in scientific studies. Specifically, derivatives of this scaffold have shown notable efficacy against Gram-positive bacteria such as Bacillus cereus , with some analogs exhibiting performance comparable to or exceeding that of standard antibiotics like tetracycline, kanamycin, and erythromycin . The nitro groups on the structure are likely key to its electronic properties and biological reactivity. Research into similar nitro-substituted compounds highlights their potential as core intermediates for the synthesis of more complex molecules, such as amidoxime prodrugs, which are designed to improve the bioavailability of active pharmaceutical ingredients . The primary research applications for this compound include its use as a key building block in organic synthesis and medicinal chemistry for developing novel therapeutic agents. Its potential mechanisms of action, inferred from studies on closely related benzimidazole derivatives, may involve interaction with DNA through intercalation or binding to the minor groove, and the inhibition of various enzymes crucial for cell proliferation . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N4O4 B230411 4,8-Dinitropyrido[1,2-a]benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N4O4

Molecular Weight

258.19 g/mol

IUPAC Name

4,8-dinitropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H6N4O4/c16-14(17)7-3-4-8-10(6-7)13-5-1-2-9(15(18)19)11(13)12-8/h1-6H

InChI Key

RNTIXJGWYCOHMG-UHFFFAOYSA-N

SMILES

C1=CN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodologies for Dinitropyrido 1,2 a Benzimidazole

Established Synthetic Routes to Pyrido[1,2-a]benzimidazole (B3050246) Core Structures

The construction of the fundamental pyrido[1,2-a]benzimidazole scaffold can be achieved through several efficient methodologies, including reductive intramolecular cyclization, multicomponent reactions, and transition metal-catalyzed annulations.

Reductive Intramolecular Cyclisation Approaches

A prominent method for the synthesis of pyrido[1,2-a]benzimidazoles involves the reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium salts. This approach leverages the proximity of the nitro group and the pyridine (B92270) ring to facilitate the formation of the fused heterocyclic system upon reduction.

Various reducing agents and conditions have been successfully employed for this transformation. For instance, the reduction of N-(2-nitro-4-R-phenyl)pyridinium chlorides can be accomplished using tin(II) chloride (SnCl₂) in an acidic medium, such as a mixture of isopropyl alcohol and 4% hydrochloric acid, at elevated temperatures. jraic.com This method has been shown to produce 7-substituted pyrido[1,2-a]benzimidazoles in high yields. jraic.com The reaction proceeds through the reduction of the nitro group to an amino group, which then nucleophilically attacks the pyridine ring, leading to cyclization and subsequent aromatization.

Electrochemical reduction offers an alternative and efficient means to effect this cyclization. researchgate.net The electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium chlorides at a lead cathode in a mixture of propan-2-ol, water, and hydrochloric acid has been reported to afford the corresponding 7-R-pyrido[1,2-a]benzimidazoles in good yields. researchgate.net Cyclic voltammetry studies suggest that the reaction mechanism involves the formation of a hydroxylamine (B1172632) intermediate, which then undergoes heterocyclization. researchgate.net

A key starting material for these cyclizations is the N-(2-nitroaryl)pyridinium chloride, which can be readily prepared from the reaction of pyridine with ortho-nitro-substituted haloarenes. jraic.com For example, N-(2,4-dinitrophenyl)pyridinium chloride serves as a precursor for the synthesis of 7-nitropyrido[1,2-a]benzimidazole (B11498725). jraic.com

Table 1: Examples of Reductive Intramolecular Cyclization for Pyrido[1,2-a]benzimidazole Synthesis
Starting MaterialReducing Agent/MethodProductYield (%)Reference
N-(2-nitro-4-(trifluoromethyl)phenyl)pyridinium chlorideSnCl₂/HCl7-Trifluoromethylpyrido[1,2-a]benzimidazole98 jraic.com
N-(2,4-dinitrophenyl)pyridinium chlorideSnCl₂/HCl7-Nitropyrido[1,2-a]benzimidazole94 jraic.com
N-(2-nitro-4-R-phenyl)pyridinium chlorides (R = CF₃, CN, CO₂Et)Electrochemical reduction7-R-pyrido[1,2-a]benzimidazoles70-94 researchgate.net

Multicomponent Reaction Strategies for Pyrido[1,2-a]benzimidazole Scaffolds

Multicomponent reactions (MCRs) provide a powerful and atom-economical approach to the synthesis of complex molecular scaffolds, including pyrido[1,2-a]benzimidazoles, in a single synthetic operation. These reactions typically involve the condensation of three or more starting materials.

A facile and efficient one-pot synthesis of substituted pyrido[1,2-a]benzimidazoles has been developed through the multicomponent reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and various aromatic aldehydes. hacettepe.edu.tr This reaction proceeds smoothly in refluxing acetonitrile (B52724) and affords 1-amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo researchgate.netacs.orgimidazo[1,2-a]pyridine-2-carbonitriles in high yields without the need for extensive purification. hacettepe.edu.tr

Another versatile MCR strategy involves the use of 2-aminobenzimidazole (B67599) as a key building block. For instance, the reaction of 2-aminobenzimidazole with aldehydes and alkynecarboxylic acids, catalyzed by copper(I) iodide (CuI), can be employed to construct the pyrido[1,2-a]benzimidazole skeleton. researchgate.net This process is believed to proceed through a cascade of reactions including decarboxylation, A³ coupling, cyclization, nucleophilic addition, and dehydration to furnish diversely substituted pyrimido[1,2-a]benzimidazoles. researchgate.net

The use of ionic liquids and various acid catalysts has also been explored to promote the synthesis of pyrimido[1,2-a]benzimidazoles via multicomponent reactions, often leading to high yields and environmentally benign processes. nih.gov

Table 2: Multicomponent Reactions for the Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
2-(Nitromethylene)-2,3-dihydro-1H-benzo[d]imidazoleMalononitrileAromatic AldehydesCH₃CN, reflux1-Amino-4-nitro-dihydro-pyrido[1,2-a]benzimidazoles hacettepe.edu.tr
2-AminobenzimidazoleAldehydesAlkynecarboxylic AcidsCuI, K₂CO₃2,3- or 2,4-Disubstituted pyrimido[1,2-a]benzimidazoles researchgate.net
2-AminobenzimidazoleAldehydesEthyl acetoacetateThiamine hydrochloride (VB₁), water, refluxBenzo researchgate.netacs.orgimidazo[1,2-a]pyrimidines rsc.org

Transition Metal-Catalyzed Annulation Methods

Transition metal-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the construction of fused heterocyclic systems. These methods offer high efficiency and regioselectivity in the formation of new rings.

Rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes provides a direct route to pyrido[1,2-a]benzimidazole derivatives. nih.gov This reaction proceeds in moderate to excellent yields and tolerates a range of functional groups, including chloro, bromo, cyano, and methoxycarbonyl groups. nih.gov The transformation involves the consecutive construction of the C ring of the pyrido[1,2-a]benzimidazole and a naphthalene (B1677914) framework. nih.gov

More recently, base-metal catalysis has been explored for similar transformations. Nickel-catalyzed dual C-H annulation of N-aromatic imidazoles with alkynes has been shown to produce a variety of polycyclic aza-quinolines, which are structurally related to the pyrido[1,2-a]benzimidazole core. acs.org The use of a bifunctional phosphine (B1218219) oxide ligand was found to be crucial for the success of this reaction. acs.org These transition metal-catalyzed methods represent a modern and efficient approach to accessing the pyrido[1,2-a]benzimidazole scaffold. thieme-connect.comrsc.org

Table 3: Transition Metal-Catalyzed Annulation for Pyrido[1,2-a]benzimidazole Synthesis
SubstrateReagentCatalystProduct TypeReference
2-Arylimidazo[1,2-a]pyridinesAlkynesRhodium catalystPyrido[1,2-a]benzimidazole derivatives nih.gov
N-Aromatic ImidazolesAlkynesNickel catalystPolycyclic aza-quinolines acs.org

Regioselective Nitration Strategies for Pyrido[1,2-a]benzimidazole Derivatives

The introduction of nitro groups onto the pyrido[1,2-a]benzimidazole core is a critical step in the synthesis of 4,8-Dinitropyrido[1,2-a]benzimidazole. This can be achieved through direct nitration or by employing indirect strategies.

Direct Nitration Procedures and Conditions

Direct nitration of the pyrido[1,2-a]benzimidazole ring system is typically carried out using a mixture of a nitrate (B79036) salt and a strong acid, or a combination of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the existing substituents on the heterocyclic core and the reaction conditions.

For instance, the nitration of acylated amino derivatives of pyrido[1,2-a]benzimidazole has been investigated. jraic.com The nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide using a nitrating mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 20°C for one hour resulted in the introduction of a nitro group at the 8-position, yielding N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide with a high yield of 92%. jraic.com This demonstrates the directing effect of the acylated amino group to the ortho position.

Similarly, the nitration of benzimidazolone, a related heterocyclic structure, with nitric acid in sulfuric acid can lead to the formation of 5-nitrobenzimidazolone. google.com However, controlling the reaction conditions, such as temperature, is crucial to avoid the formation of dinitro byproducts. google.com The nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole (B57391) has shown that the reaction is temperature-dependent, with nitration occurring on the phenyl ring at room temperature and dinitration at both the phenyl and benzimidazole rings at 100°C.

Indirect Approaches for Introducing Nitro Groups

An indirect approach to obtaining dinitrated pyrido[1,2-a]benzimidazoles involves starting with a precursor that already contains one or more nitro groups and then constructing the heterocyclic system. This strategy can offer better control over the regiochemistry of the final product.

As mentioned in the section on reductive intramolecular cyclization, 7-nitropyrido[1,2-a]benzimidazole can be synthesized from N-(2,4-dinitrophenyl)pyridinium chloride. jraic.com In this case, one of the nitro groups of the starting material is incorporated into the final product at the 7-position. Subsequent direct nitration of this 7-nitro derivative would then be required to introduce the second nitro group at the desired position, such as the 4- or 8-position, to ultimately yield a dinitropyrido[1,2-a]benzimidazole. The regioselectivity of this second nitration step would be governed by the deactivating and directing effects of the existing nitro group and the fused ring system.

Optimization of Reaction Conditions for Dinitropyrido[1,2-a]benzimidazole Synthesis

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key parameters that significantly influence the yield, regioselectivity, and purity of the final product include solvent effects, temperature, and the choice of catalysts and reagents.

The choice of solvent plays a critical role in the nitration of aromatic compounds. For the dinitration of pyrido[1,2-a]benzimidazole, the solvent must be inert to the strong nitrating agents and capable of dissolving both the substrate and the reagents. Highly polar aprotic solvents may be employed. However, in many nitration reactions, concentrated sulfuric acid itself serves as both the solvent and the catalyst, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile. The use of polar solvents can influence the reaction pathway and the ratio of resulting isomers. nih.gov For instance, in some cyclization reactions leading to related pyrimidobenzimidazole systems, a switch from non-polar to polar solvents can alter the regioselectivity of the reaction. nih.gov

Temperature is a crucial parameter in controlling the extent of nitration. The introduction of the first nitro group onto an aromatic ring is generally an exothermic process. The introduction of a second nitro group, however, requires more forcing conditions due to the deactivating effect of the first nitro group. Therefore, a higher reaction temperature is often necessary to achieve dinitration. brainly.com However, excessively high temperatures can lead to the formation of undesired by-products and potential decomposition of the starting material or product. brainly.com For nitration reactions that are highly exothermic, maintaining a controlled temperature, often between 10 to 20°C, is crucial for safety and to minimize side reactions. researchgate.net The optimal temperature for the dinitration of pyrido[1,2-a]benzimidazole would need to be empirically determined, likely involving a gradual increase in temperature after the initial mono-nitration step.

Table 1: Hypothetical Temperature Effects on the Dinitration of Pyrido[1,2-a]benzimidazole

EntryReactantTemperature (°C)Product Distribution (Hypothetical)
1Pyrido[1,2-a]benzimidazole0 - 10Primarily 8-Nitropyrido[1,2-a]benzimidazole
28-Nitropyrido[1,2-a]benzimidazole20 - 40Mixture of 4,8- and 6,8-Dinitropyrido[1,2-a]benzimidazole
38-Nitropyrido[1,2-a]benzimidazole> 60Increased proportion of dinitrated products, potential for by-products

This table is illustrative and based on general principles of aromatic nitration.

The choice of nitrating agent and catalyst is paramount in achieving the desired dinitration. A standard and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The ratio of these two acids can be varied to control the reactivity of the nitrating mixture.

For substrates that are deactivated towards electrophilic substitution, more potent nitrating systems may be required. These can include fuming nitric acid in combination with sulfuric acid or the use of nitronium salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄).

In the context of green chemistry, alternative catalytic systems are continuously being explored. For the synthesis of related benzimidazole derivatives, various Lewis acids have been employed to enhance reaction rates and selectivity under milder conditions. nih.gov For instance, erbium(III) triflate (Er(OTf)₃) has been used as a catalyst in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, offering high yields in short reaction times under solvent-free conditions. nih.gov While not directly applied to the dinitration of pyrido[1,2-a]benzimidazole, such catalytic systems represent a promising area for future optimization studies. The use of solid acid catalysts, such as aluminosilicates, has also been investigated for the nitration of aromatic compounds, offering advantages in terms of reusability and reduced acid waste. google.com

Table 2: Common Nitrating Agents and Catalysts for Aromatic Compounds

Reagent/Catalyst SystemDescriptionPotential Application
HNO₃ / H₂SO₄Standard nitrating mixture, generates nitronium ion in situ.General purpose nitration of aromatic and heteroaromatic rings.
Fuming HNO₃ / H₂SO₄A more powerful nitrating agent for deactivated substrates.Dinitration of aromatic rings already bearing an electron-withdrawing group.
NO₂BF₄A pre-formed nitronium salt, highly reactive.Nitration under aprotic conditions, useful for sensitive substrates.
Lewis Acids (e.g., Er(OTf)₃)Can catalyze nitration under milder conditions.Potentially applicable for improving selectivity and reaction efficiency.
Solid Acid CatalystsHeterogeneous catalysts that can be easily separated from the reaction mixture."Green" alternative to traditional acid catalysts.

Purification and Isolation Techniques for Dinitropyrido[1,2-a]benzimidazole Isomers

Following the dinitration reaction, a mixture of products is likely to be obtained, including the desired this compound, other dinitro isomers (such as the 6,8-dinitro derivative), and potentially some unreacted mono-nitro starting material. The separation and purification of the target isomer is a critical final step.

The primary technique for the separation of such closely related isomers is column chromatography . This method relies on the differential adsorption of the compounds in the mixture onto a stationary phase (commonly silica (B1680970) gel or alumina) and their elution with a mobile phase (a solvent or a mixture of solvents). The polarity of the eluting solvent is gradually increased to effect the separation. Due to the presence of two polar nitro groups, the dinitropyrido[1,2-a]benzimidazole isomers are expected to be relatively polar compounds.

The choice of the solvent system for column chromatography is crucial. A typical starting point would be a non-polar solvent like hexane (B92381) or petroleum ether, with a gradual increase in the proportion of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The separation can be monitored by Thin Layer Chromatography (TLC) , which allows for rapid analysis of the column fractions.

Recrystallization is another important purification technique. Once a fraction containing the desired isomer is isolated, it can be further purified by dissolving it in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent for recrystallization is determined by the solubility characteristics of the compound.

The identity and purity of the isolated this compound would then be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Purification Techniques for Dinitropyrido[1,2-a]benzimidazole Isomers

TechniquePrincipleApplication
Column ChromatographyDifferential adsorption of compounds on a solid support.Primary method for separating isomeric mixtures.
Thin Layer Chromatography (TLC)Rapid separation on a small scale for reaction monitoring and fraction analysis.To monitor the progress of the reaction and the effectiveness of the column chromatography separation.
RecrystallizationDifference in solubility of the compound and impurities in a given solvent at different temperatures.Final purification of the isolated isomer to obtain a highly pure product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural analysis of 4,8-Dinitropyrido[1,2-a]benzimidazole in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign every proton and carbon atom in the molecule, confirming the specific substitution pattern.

The ¹H NMR spectrum provides critical information for confirming the identity of the this compound isomer. The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to the electron-withdrawing effects of the nitro groups.

In the parent pyrido[1,2-a]benzimidazole (B3050246) system, a general pattern is observed where the H1 proton of the pyridine (B92270) ring is found at the lowest field due to the deshielding effect of the adjacent bridgehead nitrogen atom. researchgate.netbohrium.com Conversely, the H2 proton is typically the most shielded. researchgate.netbohrium.com In the benzimidazole (B57391) portion, the H8 proton usually appears at the highest field among the aromatic protons, while the H9 proton is the most deshielded. researchgate.netbohrium.com

For this compound, the introduction of the powerful electron-withdrawing nitro groups at positions 4 and 8 dramatically alters this landscape.

The proton at the H9 position, being ortho to the nitro group at C8, is expected to experience a significant downfield shift.

Similarly, the proton at H3, being ortho to the nitro group at C4, would also be shifted to a lower field.

The remaining protons on the aromatic system would also be affected, providing a unique fingerprint for this specific isomer. For instance, in the related compound 7-nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole, the H9 signal appears as a singlet in the faintest part of the spectrum, a characteristic feature for a proton ortho to a nitro group. jraic.com

Illustrative ¹H NMR Data for a Related Nitropyrido[1,2-a]benzimidazole Derivative (Note: Specific data for the 4,8-dinitro derivative is not available in the cited literature; this table for 7-Nitropyrido[1,2-a]benzimidazole (B11498725) is provided for illustrative purposes.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H19.13d7.0
H27.11t7.0
H37.67t7.5
H47.78d9.0
H68.64d1.5
H88.20dd8.5, 2.0
H98.50d8.5
Source: Data for 7-Nitropyrido[1,2-a]benzimidazole from jraic.com

¹³C NMR spectroscopy is indispensable for mapping the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly bonded to the nitro groups (C4 and C8) are significantly deshielded. The technique also allows for the clear identification of quaternary carbons (C4, C4a, C5a, C8, C9a), which are invisible in the ¹H NMR spectrum. The assignment of carbon signals is often confirmed through heteronuclear correlation experiments. researchgate.net

Illustrative ¹³C NMR Data for a Related Nitropyrido[1,2-a]benzimidazole Derivative (Note: Specific data for the 4,8-dinitro derivative is not available in the cited literature; this table for 7-Nitropyrido[1,2-a]benzimidazole is provided for illustrative purposes.)

CarbonChemical Shift (δ, ppm)
C1112.4
C2113.4
C3115.5
C4115.8
C4a133.3
C5a146.6
C6118.1
C7144.2
C8128.1
C9132.4
C9a151.5
Source: Data for 7-Nitropyrido[1,2-a]benzimidazole from jraic.com

To overcome the complexities of overlapping signals and to provide definitive structural proof, a suite of 2D NMR experiments is utilized. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It is crucial for tracing the connectivity of adjacent protons, for example, identifying the H1-H2-H3 spin system in the pyridine ring and the H6-H7 spin system in the benzene (B151609) ring (where applicable if not substituted).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is the primary method for assigning carbon signals based on their attached, and often pre-assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. researchgate.net This can be particularly useful for confirming the regiochemistry of substitution, for instance, by observing a spatial correlation between a proton on the pyridine ring and a proton on the benzene ring. researchgate.netbohrium.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. jraic.com It also provides valuable structural information through the analysis of fragmentation patterns. The electron impact (EI) mass spectra of benzimidazole derivatives have been studied to understand their decomposition modes. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF), provides a highly accurate mass measurement of the molecular ion. researchgate.netresearchgate.net This accuracy (typically to within 5 ppm) allows for the unambiguous determination of the elemental formula of the compound. nih.gov For this compound (C₁₁H₆N₄O₄), the expected monoisotopic mass would be precisely measured and compared to the theoretical value, confirming the molecular formula and ruling out other possibilities. rsc.org

Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₆N₄O₄
Theoretical Mass [M+H]⁺259.0462
Expected ObservationA measured m/z value within ± 5 ppm of the theoretical mass

Analysis of the fragmentation pattern can further support the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules, providing clues about the substituent groups and the stability of the heterocyclic core.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. rsc.org The spectrum of this compound is dominated by the characteristic vibrations of the nitro (NO₂) groups.

N-O Stretching: The most prominent features are the strong asymmetric and symmetric stretching vibrations of the NO₂ groups. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds of the fused aromatic ring system are expected in the 1450-1625 cm⁻¹ region. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

The specific frequencies of these bands provide confirmatory evidence for the presence of the nitro groups and the integrity of the heterocyclic framework. researchgate.net

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1335 - 1385
Aromatic RingsC=C and C=N Stretch1450 - 1625
Aromatic C-HStretch> 3000
Source: General IR regions for functional groups.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, specifically its behavior upon interaction with light, are critical to understanding its potential applications. UV-Vis and fluorescence spectroscopy are powerful tools to probe these characteristics.

UV-Vis Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Vis absorption spectrum of this compound is not extensively available in the public domain. However, based on the general characteristics of the pyrido[1,2-a]benzimidazole scaffold and the presence of nitro groups, which are strong chromophores, it is possible to predict the general features of its spectrum. The pyrido[1,2-a]benzimidazole core itself is known to exhibit intense absorption maxima. For instance, some derivatives show strong absorption bands around 250 nm. The addition of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the electron-withdrawing nature of the nitro groups.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

Predicted Transition Type Expected Wavelength Range (nm) Notes
π → π* 250-350 Transitions associated with the aromatic core.

Fluorescence Spectroscopy for Luminescent Properties

The luminescent properties of this compound have not been specifically detailed in available scientific literature. While the parent pyrido[1,2-a]benzimidazole system can be fluorescent, with some derivatives showing emission maxima around 460 nm, the presence of nitro groups often leads to fluorescence quenching. This is because nitro groups can provide non-radiative decay pathways for the excited state, thus reducing or eliminating fluorescence. Therefore, it is anticipated that this compound may exhibit weak fluorescence or be non-fluorescent.

Table 2: Predicted Fluorescence Properties for this compound

Property Predicted Characteristic Reasoning
Fluorescence Intensity Weak to None Presence of two nitro groups, which are known fluorescence quenchers.

| Quantum Yield | Low | Efficient non-radiative decay pathways facilitated by the nitro groups. |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, the precise bond lengths, bond angles, and dihedral angles for this compound cannot be provided. However, computational chemistry methods could be employed to model the structure and predict these parameters. It is expected that the geometry of the fused ring system would be largely planar, with the nitro groups potentially being slightly twisted out of the plane of the aromatic rings.

Table 3: Predicted Key Geometric Parameters for this compound (Theoretical)

Parameter Predicted Value Range Influencing Factors
C-N (nitro) Bond Length 1.45 - 1.49 Å Electronic effects of the aromatic system.
N-O (nitro) Bond Length 1.21 - 1.25 Å Resonance within the nitro group.
C-N-O Bond Angle ~118° sp² hybridization of the nitrogen atom.

| Dihedral Angle (Aromatic Ring - Nitro Group) | 0 - 20° | Steric hindrance and electronic conjugation. |

Analysis of Supramolecular Interactions in Crystal Lattices

The analysis of supramolecular interactions is crucial for understanding the packing of molecules in a crystal and the resulting material properties. For this compound, several types of non-covalent interactions would be expected to govern its crystal packing. These include π-π stacking interactions between the planar aromatic systems of adjacent molecules. Furthermore, the presence of nitro groups and the nitrogen atoms within the heterocyclic core would likely lead to the formation of various weak hydrogen bonds (C-H···O and C-H···N) and other dipole-dipole interactions, which would contribute to the stability of the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules, including benzimidazole (B57391) derivatives. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis and Electrophilic Attack Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzimidazole-6.12-0.985.14
2-Methylbenzimidazole-5.98-0.855.13
5-Nitrobenzimidazole-6.87-2.544.33

Charge Distribution Analysis (NBO, NLO)

Non-Linear Optical (NLO) properties of materials are also related to charge distribution and can be investigated computationally. While not a primary focus for this compound, understanding the charge distribution provides a basis for predicting such properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of nucleophilic and electrophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For 4,8-Dinitropyrido[1,2-a]benzimidazole, the MEP map would be expected to show strong negative potentials around the oxygen atoms of the nitro groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the aromatic rings and the carbon atoms attached to the nitro groups would likely exhibit a positive potential.

pKa Calculations and Protonation Equilibria

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods, particularly DFT in combination with a suitable solvation model, can be used to predict pKa values with reasonable accuracy. For benzimidazole and its derivatives, the nitrogen atoms in the imidazole (B134444) ring are the primary sites of protonation.

The pKa of the pyrido[1,2-a]benzimidazole (B3050246) core is influenced by the substituents on the aromatic rings. The electron-withdrawing nature of the two nitro groups in this compound would be expected to significantly decrease the basicity of the nitrogen atoms, resulting in a lower pKa for its conjugate acid compared to the unsubstituted parent compound. This is because the nitro groups pull electron density away from the nitrogen atoms, making them less available to accept a proton. Computational studies on related amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have demonstrated excellent agreement between experimentally measured and computationally determined pKa values mdpi.com.

Table 2: Calculated pKa Values for Selected Benzimidazole Derivatives
CompoundCalculated pKa
Benzimidazole (protonated)5.4
2-Aminobenzimidazole (B67599) (protonated)7.5
5-Nitrobenzimidazole (protonated)3.5

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and stability. By simulating the motion of atoms and molecules over time, MD can offer insights into the flexibility of the molecular structure and its interactions with its environment, such as a solvent or a biological macromolecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Numerous QSAR studies have been performed on various classes of benzimidazole derivatives to model their activities as antimicrobial, anticancer, and antiviral agents, among others. These studies typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build the QSAR models. For instance, a 2D QSAR model for 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives as CRF-1 receptor antagonists yielded a model with good predictive power nih.govsemanticscholar.org. While a specific QSAR model for the biological activities of this compound has not been reported, the principles and methodologies from studies on related benzimidazoles could be applied to understand how the dinitro substitution pattern might influence its potential biological effects.

Table 3: Example of Descriptors Used in QSAR Models of Benzimidazole Derivatives
Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Atomic chargesReactivity, Polarity, Electrostatic interactions
StericMolecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule
HydrophobicLogP, Polar surface areaSolubility and membrane permeability

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Prediction of Binding Affinities and Orientations

The prediction of binding affinities and the specific orientation of a ligand within the active site of a target protein are crucial aspects of molecular docking studies. These predictions are instrumental in understanding the potential biological activity of a compound. The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding. A lower (more negative) score generally indicates a more stable and favorable interaction. The orientation, or binding pose, reveals the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For the specific compound, this compound, no molecular docking studies detailing its binding affinities or orientations with any biological target have been published in the available scientific literature. Therefore, no data tables or detailed research findings can be presented for this subsection.

Without specific studies on this compound, any discussion on its potential ligand-target interactions would be purely speculative. Further experimental and computational research is required to elucidate the binding characteristics of this particular compound.

Mechanistic Studies of 4,8 Dinitropyrido 1,2 a Benzimidazole and Its Derivatives

Investigation of Reaction Mechanisms in Synthesis and Functionalization

The synthesis and subsequent chemical modification of the pyrido[1,2-a]benzimidazole (B3050246) scaffold are governed by complex reaction mechanisms. The formation of the core structure and the introduction of functional groups, particularly the defining nitro groups of 4,8-Dinitropyrido[1,2-a]benzimidazole, involve key mechanistic steps such as reductive cyclization and precisely controlled electrophilic aromatic substitution.

Role of Substituents in Electrophilic Aromatic Substitution Regioselectivity

The placement of substituents onto the pyrido[1,2-a]benzimidazole ring system through electrophilic aromatic substitution (SEAr) is a process dictated by the electronic properties of the existing substituents and the inherent reactivity of the heterocyclic core. The introduction of the nitro groups to form this compound is a prime example of this regioselectivity.

The directing effect of substituents is paramount. Generally, electron-donating groups (EDGs) activate the aromatic ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. youtube.com This is explained by the stability of the intermediate carbocation (arenium ion) formed during the reaction. youtube.com For EDGs, resonance stabilization of the arenium ion is greatest when the electrophile adds to the ortho or para positions. youtube.comlibretexts.org Conversely, for rings with strongly deactivating groups, such as a nitro or sulfonyl group, the meta pathway is favored as it avoids placing the positive charge of the intermediate directly adjacent to the positively polarized atom of the deactivating group. rsc.org

In the context of the pyrido[1,2-a]benzimidazole scaffold, studies have revealed unusual regioselectivity. Research has shown that the presence of an electron-withdrawing group can lead to the introduction of an electrophile at the ortho position relative to that group, a finding that contrasts with typical substitution patterns. researchgate.net Specifically for the nitration of substituted pyrido[1,2-a]benzimidazoles, the electronic nature of a substituent at the 7-position was found not to alter the orientation of the SEAr reaction, with the 9-position being strongly deactivated. This leads to preferential substitution at other positions, such as the 8-position.

The formation of the 4,8-dinitro substitution pattern is thus a result of these combined electronic influences. The first nitro group's position is determined by the initial reactivity of the unsubstituted pyrido[1,2-a]benzimidazole ring. Once the first nitro group (a strong EWG) is in place, it strongly deactivates the ring it is on and directs the second incoming nitro group to a specific, electronically favored position on one of the other rings, leading to the final 4,8-dinitrated product.

Reductive Processes and Intermediate Formation

Reductive processes are fundamental to the synthesis of the pyrido[1,2-a]benzimidazole core, particularly when starting from nitro-substituted precursors. A key starting material for synthesizing the parent scaffold of the title compound is 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride, commonly known as Zincke salt. enamine.netnih.gov

The synthesis often employs a reductive intramolecular cyclization. organic-chemistry.org This mechanism typically involves the reduction of one of the nitro groups on the dinitrophenyl moiety to an amine. For instance, a one-pot reductive cyclocondensation of 2-nitroanilines with aldehydes using a reducing agent like zinc dust can efficiently produce benzimidazole (B57391) derivatives. pcbiochemres.com This process involves the chemoselective reduction of the nitro group to an amine, which then undergoes cyclization. pcbiochemres.com

In the synthesis starting from Zincke salt, the reaction with a primary amine leads to the opening of the pyridinium (B92312) ring and subsequent formation of a new pyridinium salt, with 2,4-dinitroaniline (B165453) being expelled. enamine.net However, for the formation of the fused benzimidazole ring system, an intramolecular reaction is required. This involves the reduction of the ortho-nitro group of the N-(2,4-dinitrophenyl) fragment to an amino group. This newly formed amine can then act as a nucleophile, attacking the pyridine (B92270) ring to initiate the cyclization that forms the fused imidazole (B134444) ring. This reductive cyclization pathway is a key strategy for constructing the heterocyclic core from readily available dinitro-substituted aromatic compounds. google.com The process can proceed through acyclic imine intermediates which require subsequent heating or acid/base catalysis to induce the final cyclization. enamine.net

Mechanistic Exploration of Biological Activities (in vitro studies)

The biological activities of this compound and its derivatives are intrinsically linked to their chemical structure. The planar, electron-deficient aromatic system allows for interactions with biological macromolecules, while the specific substitution pattern modulates this activity, leading to mechanisms such as enzyme inhibition and the induction of programmed cell death.

Enzyme Inhibition Mechanisms (e.g., hDPP III, Prolyl Oligopeptidase, Kinases)

A significant facet of the biological activity of benzimidazole derivatives is their ability to act as enzyme inhibitors. nih.gov This inhibition is a key mechanism behind their therapeutic potential in various diseases, including cancer and hypertension. The pyrido[1,2-a]benzimidazole scaffold and its analogs have been investigated as inhibitors of several enzyme classes.

Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of the related pyrimido[1,2-a]benzimidazole (B3050247) scaffold have been identified as potent kinase inhibitors. For instance, certain derivatives were found to significantly inhibit BMX kinase, a non-receptor tyrosine kinase involved in cell survival and proliferation. nih.gov Other studies have demonstrated that benzimidazole-based compounds can inhibit Epidermal Growth Factor Receptor (EGFR) kinase, arresting the cell cycle and triggering apoptosis. semanticscholar.org

Other Enzymes: Beyond kinases, substituted benzimidazoles have been shown to inhibit other important enzymes. A notable example is the inhibition of the gastric (H+ + K+)-ATPase, or proton pump, which is the mechanism of action for blockbuster anti-ulcer drugs like omeprazole. nih.gov Additionally, various benzimidazole derivatives have been synthesized and screened for their inhibitory activity against prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases.

The dinitro substitution on the pyrido[1,2-a]benzimidazole ring would be expected to modulate these interactions, potentially enhancing binding affinity or altering selectivity for specific enzyme targets through electronic and steric effects within the enzyme's active site.

Table of Enzyme Inhibition by Benzimidazole Scaffolds
Inhibited EnzymeScaffold ClassTherapeutic Area
BMX KinasePyrimido[1,2-a]benzimidazoleCancer nih.gov
EGFR KinaseBenzimidazole-1,3,4-oxadiazoleCancer semanticscholar.org
(H+ + K+)-ATPaseSubstituted BenzimidazoleGastric Acid Secretion nih.gov
Prolyl OligopeptidaseBenzimidazole derivativesNeurodegenerative Disease

Cellular Pathway Modulation (e.g., Apoptosis Induction, Caspase Activation)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Numerous studies have established that benzimidazole-containing compounds are capable of triggering this cellular suicide program. semanticscholar.orgnih.govresearchgate.net

The apoptotic pathway is a complex cascade of molecular events, and benzimidazole derivatives have been shown to intervene at several key points. A central part of this pathway involves a family of proteases called caspases. In vitro studies on pentacyclic benzimidazole derivatives have demonstrated a dose-dependent increase in the activity of effector caspases, namely caspase-3 and caspase-7, in cancer cell lines. researchgate.net Similarly, pyrimido[1,2-a]benzimidazole derivatives have also been shown to increase caspase-3/7 activity, leading to cell death. nih.gov

The activation of these caspases is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). Mechanistic studies have revealed that certain benzimidazole derivatives can modulate the levels of these proteins. For example, some compounds have been found to significantly upregulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis and commits the cell to a death pathway. It is highly probable that this compound derivatives, given their structural relation to these active compounds, induce cytotoxicity through similar modulations of apoptotic signaling pathways.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

General SAR principles for the broader benzimidazole class of compounds often highlight the importance of substituents on the benzene (B151609) and imidazole rings in modulating biological activity. researchgate.netnih.govnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with biological targets. researchgate.net In many heterocyclic compounds, the position and nature of substituents are critical determinants of their pharmacological profiles. nih.govnih.gov

In the context of related pyrimido[1,2-a]benzimidazoles, studies have explored how different functional groups at various positions affect their biological activities. nih.gov However, without specific experimental data for this compound, any discussion of its SAR would be purely speculative and fall outside the scope of evidence-based scientific reporting. The presence of two nitro groups, which are strong electron-withdrawing groups, at the 4 and 8 positions would be expected to significantly alter the electronic properties of the heterocyclic system, but the precise consequences for its biological activity have not been documented.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are common computational methods used to predict and understand the SAR of novel compounds. researchgate.netnih.govijpsr.com These studies correlate the chemical structure of compounds with their biological activities. For various benzimidazole derivatives, such studies have provided insights into their binding modes with specific protein targets and identified key structural features responsible for their effects. researchgate.netnih.govsemanticscholar.org However, no such studies have been published for this compound.

Due to the absence of specific research and corresponding data, a detailed analysis of the structure-activity relationship at the molecular level for this compound cannot be provided at this time. Further experimental investigation is required to elucidate how modifications to this specific chemical scaffold influence its biological activity.

Advanced Research Applications Beyond Basic Properties

Development of Fluorescent Dyes and Optical Sensors

Derivatives of the pyrido[1,2-a]benzimidazole (B3050246) core are recognized for their intriguing photophysical properties, which makes them valuable fluorophores for developing fluorescent probes and dyes. These compounds often exhibit high quantum yields, with some derivatives showing fluorescence quantum yields (ΦPL) as high as 0.65–0.99 in solvents like dichloromethane. Their emissions are typically in the blue-green region of the spectrum (461–487 nm). The combination of a rigid, conjugated planar structure and the potential for functionalization allows for the design of sensors that can detect specific analytes through changes in their fluorescence.

pH-Sensing Materials Development

The benzimidazole (B57391) moiety is inherently responsive to changes in pH, a property that is leveraged in the development of pH-sensing materials. Pyrido[1,2-a]benzimidazole derivatives have been synthesized to act as fluorescent pH probes. These sensors operate based on the principle that protonation or deprotonation of the molecule alters its electronic structure, leading to a detectable change in its absorption or fluorescence properties.

For instance, a fluorescent probe based on a pyrido[1,2-a]benzimidazole derivative has been shown to respond to acidic pH with a high quantum yield and fast response time (within 1 minute). The sensing mechanism often relies on a change in the intramolecular charge transfer (ICT) upon protonation. This capability allows for the monitoring of pH in various chemical and biological systems. Research into related benzimidazole derivatives has identified compounds that respond to a broad range of pH values, from acidic to alkaline, by altering the number and position of amine groups on the aromatic core.

Sensor Type Analyte Sensing Mechanism Key Findings
Fluorescent ProbeH+ (Acidic pH)Intramolecular Charge Transfer (ICT)High quantum yield, fast response time.
D-π-A SystemspHPrototrophic EquilibriapH sensing potential can be tuned by modifying donor/acceptor groups.

Metal Ion Sensing Applications

The nitrogen atoms within the benzimidazole structure can act as chelation sites for metal ions, making these compounds suitable for the development of metal ion sensors. The binding of a metal ion to a pyrido[1,2-a]benzimidazole-based ligand can cause a significant change in the fluorophore's emission spectrum, allowing for the selective detection of specific metal ions.

Research has demonstrated that benzimidazole derivatives can be designed as fluorescent chemosensors for various metal ions, including Cu²⁺. The interaction with the metal ion often leads to fluorescence quenching or enhancement. In some cases, the resulting metal-ligand complex can then be used in a displacement assay to detect other analytes, such as anions. The selectivity and sensitivity of these sensors are critical for their application in environmental monitoring and biological imaging.

Exploration in Molecular Genetic Research

The planar, aromatic structure of pyrido[1,2-a]benzimidazole and its analogs bears a resemblance to naturally occurring purines, enabling them to interact with biomolecules like DNA and RNA. nih.gov This property is the foundation for their exploration in molecular genetic research. Studies on related compounds, such as pyrimido[1,2-a]benzimidazoles and other benzimidazole derivatives, have revealed several modes of interaction with nucleic acids.

These molecules can bind to DNA through π-π stacking interactions, potentially inhibiting the replication of the DNA double helix. researchgate.net Some dicationic benzimidazoles have been shown to bind strongly within the minor groove of DNA, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.gov Furthermore, certain pyridine-bis(benzimidazole) ligands can stabilize non-canonical DNA structures known as G-quadruplexes (G4s). nih.govnih.gov This stabilization can lead to replication fork stalling, the induction of DNA damage, and ultimately trigger cell cycle arrest and apoptosis, providing a potential mechanism for anticancer activity. nih.govnih.gov These interactions are being investigated to develop new therapeutic agents and molecular probes to study DNA structure and function.

Interaction Type Target Biomolecule Mechanism/Effect Potential Application
Intercalation/StackingDNA Double Helixπ-π interactions, inhibition of replication. researchgate.netAnticancer agents. nih.gov
Minor Groove BindingA-T rich DNA sequencesStrong binding in the minor groove. nih.govAnti-opportunistic infection agents. nih.gov
G-Quadruplex StabilizationG-Quadruplex DNAStabilization of G4 structure, leading to DNA damage. nih.govnih.govAnticancer therapy. nih.gov

Chemosensor Development

Expanding on their use as specific pH and metal ion sensors, the pyrido[1,2-a]benzimidazole framework is a versatile platform for the broader development of chemosensors. These sensors are designed to detect a variety of anions and cations through optical changes. The core principle involves functionalizing the benzimidazole structure with specific recognition sites that selectively bind to a target analyte.

This binding event triggers a change in the molecule's photophysical properties, such as a shift in absorption or emission wavelength or a change in color (colorimetric sensing). For example, benzimidazole-functionalized BODIPY derivatives have been created as colorimetric chemosensors that exhibit a distinct color change from pink to yellow upon interaction with the hydrogen sulfate anion (HSO₄⁻). The design versatility of the benzimidazole scaffold allows for the creation of highly selective and sensitive chemosensors for environmental and biomedical applications.

Material Science Applications (e.g., Optoelectronics)

In the field of material science, the robust photophysical properties of fused benzimidazole systems are highly attractive. Annulated benzimidazoles with conjugated planar structures, such as pyrimido[1,2-a]benzimidazoles, are utilized in optoelectronics. nih.gov Their applications include serving as phosphors and fluorescent dyes in various materials. nih.gov

The high fluorescence quantum yields and good stability of these compounds make them suitable for incorporation into organic light-emitting diodes (OLEDs), fluorescent polymers, and other optoelectronic devices. The ability to tune the emission color by modifying the chemical structure allows for the creation of materials with specific optical properties tailored for advanced applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

The synthesis of pyrido[1,2-a]benzimidazole (B3050246) derivatives has traditionally involved methods such as the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents and multicomponent reactions. nih.gov Future research should focus on developing novel synthetic strategies for 4,8-Dinitropyrido[1,2-a]benzimidazole that offer higher yields, greater selectivity, and more environmentally friendly conditions.

Promising avenues for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production.

Catalytic Approaches: The use of novel catalysts, such as Lewis acids and ionic liquids, has been effective in the synthesis of various pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov Research into specific catalysts that can direct the regioselectivity of the nitration reaction to the 4 and 8 positions of the pyrido[1,2-a]benzimidazole core would be highly valuable.

One-Pot Multicomponent Reactions: Designing a one-pot, multicomponent reaction that directly assembles the 4,8-dinitrated pyrido[1,2-a]benzimidazole scaffold from simple starting materials would represent a significant advancement in synthetic efficiency. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation offer a powerful tool for the direct introduction of functional groups onto heterocyclic cores. researchgate.net Exploring these methods for the late-stage nitration of a pre-formed pyrido[1,2-a]benzimidazole ring could provide a more direct and versatile route to the target compound.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields
Novel CatalysisEnhanced selectivity, milder reaction conditions
Multicomponent ReactionsIncreased efficiency, atom economy
C-H FunctionalizationLate-stage modification, increased molecular diversity

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and biological action of this compound is crucial for its optimization and application. Advanced spectroscopic techniques can provide real-time insights into these processes.

Future research in this area could involve:

In-situ NMR and IR Spectroscopy: The use of in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can allow for the direct observation of reaction intermediates and the elucidation of reaction pathways in real-time. This would be particularly useful for optimizing synthetic conditions to maximize the yield of the desired 4,8-dinitro isomer.

Time-Resolved Fluorescence Spectroscopy: Given the potential photophysical properties of the pyrido[1,2-a]benzimidazole core, time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of this compound. jraic.com This would provide valuable information for its potential application in sensors and imaging agents.

Two-Dimensional NMR Techniques: Advanced 2D NMR techniques, such as NOESY and HMBC, can be used to unambiguously determine the structure of the synthesized compound and to study its interactions with biological macromolecules. acs.org

Integration of Multi-Omics Data in Mechanistic Biological Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data can provide a comprehensive picture of the compound's mechanism of action.

Future research directions include:

Genomics and Transcriptomics: Studying the changes in gene and transcript expression profiles in cells treated with this compound can help identify the cellular pathways affected by the compound.

Proteomics: Analyzing the changes in the cellular proteome upon treatment can reveal the protein targets of the compound and provide insights into its mode of action.

Metabolomics: Investigating the metabolic changes induced by the compound can help to understand its effects on cellular metabolism and identify potential biomarkers of its activity.

By integrating these multi-omics datasets, researchers can construct detailed models of the biological networks perturbed by this compound, leading to a more complete understanding of its therapeutic potential and potential side effects.

Development of Advanced Computational Models for Predictive Analysis

Computational modeling and simulation are powerful tools that can accelerate the discovery and development of new compounds. Advanced computational models can be used to predict the properties and activities of this compound and to guide its further development.

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, spectroscopic properties, and reactivity of this compound. mdpi.comnih.gov These calculations can provide insights into its chemical behavior and help to interpret experimental data.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of this compound to its biological targets. researchgate.net Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the molecular basis of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of dinitropyrido[1,2-a]benzimidazole derivatives with their biological activities. ui.ac.id These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Computational MethodApplication
Quantum Chemistry (DFT)Prediction of electronic structure and reactivity
Molecular DockingIdentification of potential biological targets
Molecular DynamicsAnalysis of protein-ligand interactions
QSARPrediction of biological activity of new derivatives

Exploration of New Application Domains for Dinitropyrido[1,2-a]benzimidazoles

The diverse biological activities reported for the broader pyrido[1,2-a]benzimidazole family suggest that this compound could have potential applications in various fields beyond those already explored.

Future research should investigate the potential of this compound in areas such as:

Antiparasitic Agents: Related pyrimido[1,2-a]benzimidazole derivatives have shown promising activity against parasites such as Leishmania major and Toxoplasma gondii. mdpi.com The antiparasitic potential of this compound should be systematically evaluated.

Antischistosomal Drugs: The pyrido[1,2-a]benzimidazole scaffold has emerged as a promising chemotype in the development of new drugs against schistosomiasis. nih.gov

Kinase Inhibitors: Benzimidazole (B57391) derivatives have been identified as multi-target inhibitors of kinases such as EGFR, VEGFR-2, and PDGFR, which are important targets in cancer therapy. nih.gov

pH-Sensing Materials: The photophysical properties of related benzimidazole systems have been shown to be sensitive to pH, suggesting potential applications in the development of novel pH sensors. mdpi.com

Organic Electronics: The planar, conjugated structure of the pyrido[1,2-a]benzimidazole core makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.